(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of imidazo[1,2-b]pyrazole chemistry, which has its roots in the systematic exploration of fused heterocyclic systems during the late 20th and early 21st centuries. The compound was first catalogued in chemical databases in 2016, as evidenced by its creation date in PubChem records. This timeline aligns with the period of intensive research into heterocyclic scaffolds for pharmaceutical applications, particularly following the recognition of imidazo[1,2-b]pyrazoles as privileged structures in medicinal chemistry.
The historical development of this compound class can be traced through significant methodological advances in synthetic chemistry. The establishment of effective synthetic protocols for imidazo[1,2-b]pyrazole cores represented a crucial milestone, with researchers developing innovative approaches such as the Groebke-Blackburn-Bienaymé three-component reaction for rapid library synthesis. These methodological advances enabled the preparation of diverse imidazo[1,2-b]pyrazole derivatives, including the specific compound under investigation. The microwave-assisted synthesis protocols developed during this period allowed for efficient formation of the core structure, followed by selective functionalization to introduce specific substituents such as the ethyl group at position 1, methyl group at position 6, and methanamine functionality at position 7.
The discovery and characterization of this compound reflects the systematic approach to structure-activity relationship studies that characterizes modern pharmaceutical research. The specific substitution pattern represented by this compound was likely identified through computational design approaches aimed at optimizing particular biological activities while maintaining favorable physicochemical properties. The presence of the methanamine group at position 7 suggests potential for hydrogen bonding interactions with biological targets, while the ethyl and methyl substituents provide opportunities for hydrophobic interactions and steric modulation of binding affinity.
Classification within Imidazo[1,2-b]pyrazole Derivatives
This compound belongs to the broader classification of imidazo[1,2-b]pyrazole derivatives, which constitute a significant subfamily within the larger category of fused nitrogen-containing heterocycles. This compound specifically represents a 7-substituted imidazo[1,2-b]pyrazole bearing additional substituents at positions 1 and 6, creating a distinctive structural profile within this chemical class. The imidazo[1,2-b]pyrazole core consists of a five-membered imidazole ring fused to a five-membered pyrazole ring, forming a bicyclic system with four nitrogen atoms distributed across the two rings.
The structural classification of this compound can be further refined based on its substitution pattern. The ethyl group at position 1 of the imidazole ring provides a specific alkyl substitution that influences the compound's lipophilicity and potential membrane permeability characteristics. The methyl group at position 6 of the pyrazole ring represents a common structural modification that can affect both electronic properties and steric interactions with biological targets. The methanamine substituent at position 7 introduces a primary amine functionality that significantly impacts the compound's basicity, solubility characteristics, and capacity for hydrogen bonding interactions.
Within the broader taxonomy of imidazo[1,2-b]pyrazole derivatives, this compound can be categorized alongside other 7-aminomethyl-substituted analogs that share similar structural features. Comparative analysis with related compounds such as (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine reveals the systematic variation of substituents at position 1 while maintaining consistent substitution at positions 6 and 7. This structural relationship provides valuable insights into structure-activity relationships and enables systematic optimization of biological activities through targeted structural modifications.
The classification of this compound extends beyond simple structural considerations to encompass functional and pharmacological categories. Recent literature identifies imidazo[1,2-b]pyrazole derivatives as potential non-classical isosteres of indole, suggesting that this compound may serve as a bioisosteric replacement for indole-containing pharmaceuticals. This classification has significant implications for drug design, as it suggests potential applications in modifying existing indole-based drugs to improve their physicochemical properties while maintaining biological activity.
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from multiple interconnected factors that highlight its importance as both a synthetic target and a bioactive compound. The compound represents a valuable example of how systematic structural modification can be employed to optimize the properties of heterocyclic scaffolds for specific applications. Research into imidazo[1,2-b]pyrazole derivatives has demonstrated their remarkable versatility as pharmacophores, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, and antitubercular applications.
The synthetic accessibility of this compound through established methodologies contributes significantly to its research value. The development of efficient synthetic routes for imidazo[1,2-b]pyrazole derivatives, including one-pot multi-component reactions and selective functionalization protocols, has enabled researchers to prepare libraries of related compounds for biological screening. The specific substitution pattern of this compound makes it particularly valuable for structure-activity relationship studies, as it allows for systematic variation of substituents while maintaining the core pharmacophore.
From a medicinal chemistry perspective, the compound's significance extends to its potential role as a scaffold for drug development. Studies have shown that imidazo[1,2-b]pyrazole derivatives can exhibit potent biological activities with favorable selectivity profiles. The presence of the methanamine functionality in this specific compound provides opportunities for further derivatization through standard amine chemistry, enabling the preparation of amides, carbamates, and other derivatives that may exhibit enhanced or modified biological activities. This structural feature makes the compound particularly valuable as an intermediate in pharmaceutical synthesis.
The compound's research significance is further enhanced by its potential applications in chemical biology and probe development. The imidazo[1,2-b]pyrazole scaffold has been investigated as a privileged structure for the development of selective enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound may confer unique binding properties that make it suitable for targeting specific biological pathways or protein families. Recent research has demonstrated that structural modifications within this compound class can dramatically affect selectivity and potency against different biological targets.
Overview of Current Scientific Literature
The current scientific literature surrounding this compound and related compounds reflects an active and expanding area of research with significant contributions from multiple research groups worldwide. Recent publications have focused on developing improved synthetic methodologies for imidazo[1,2-b]pyrazole derivatives, with particular emphasis on regioselective functionalization strategies that enable precise introduction of substituents at specific positions of the bicyclic core. These methodological advances have facilitated the preparation of compound libraries that include the specific compound under investigation.
A comprehensive analysis of recent literature reveals several key research themes related to imidazo[1,2-b]pyrazole derivatives. Studies focused on anticancer applications have demonstrated that compounds within this structural class can exhibit potent cytotoxic activities against various cancer cell lines, with some derivatives showing activities comparable to established chemotherapeutic agents. Research into the antimicrobial properties of these compounds has identified several derivatives with significant activity against both bacterial and fungal pathogens, including drug-resistant strains. These findings highlight the therapeutic potential of the imidazo[1,2-b]pyrazole scaffold and support continued investigation of specific derivatives such as the compound under discussion.
Recent literature has also emphasized the importance of understanding structure-activity relationships within the imidazo[1,2-b]pyrazole series. Systematic studies have examined how different substitution patterns affect biological activity, providing valuable insights for rational drug design. These investigations have revealed that the position and nature of substituents can dramatically influence both potency and selectivity, with particular emphasis on the importance of substituents at positions 1, 6, and 7 of the bicyclic core. The specific substitution pattern of this compound aligns with structural features identified as favorable for biological activity in these studies.
Contemporary research has also focused on the physicochemical properties of imidazo[1,2-b]pyrazole derivatives and their potential advantages over related heterocyclic systems. Studies comparing imidazo[1,2-b]pyrazoles with indole derivatives have demonstrated improved aqueous solubility for the former, suggesting potential advantages in pharmaceutical applications. This research has particular relevance for this compound, as the presence of the methanamine group is likely to further enhance water solubility compared to neutral analogs.
The following table summarizes key structural and physicochemical data for this compound based on current literature:
Properties
IUPAC Name |
(1-ethyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-3-12-4-5-13-9(12)8(6-10)7(2)11-13/h4-5H,3,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQALKZNHTWNROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through:
- Construction of the imidazo[1,2-b]pyrazole core
- Selective substitution at key positions (notably 1-ethyl and 6-methyl groups)
- Introduction of the methanamine functionality at the 7-position
This approach often involves the use of halogenated pyrazine or imidazo-pyrazine intermediates and subsequent nucleophilic substitution or reductive amination steps.
Preparation of Imidazo[1,2-b]pyrazole Core and Functionalization
According to Schwärzer et al. (2021), selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved via organometallic intermediates and carefully controlled reaction conditions under inert atmosphere (argon) using flame-dried glassware. Key reagents and conditions include:
- Use of dry, distilled solvents such as THF and dichloromethane
- Preparation of organometallic reagents such as iPrMgCl·LiCl or CuCN·2LiCl solutions for metalation and subsequent cross-coupling
- Temperature control using acetone/dry ice baths for low-temperature reactions
- Flash column chromatography for purification
These methods allow installation of substituents at specific positions on the imidazo[1,2-b]pyrazole ring with high selectivity and yield.
Introduction of the Methanamine Group
A key step in preparing (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves the formation of C-pyrazine-methylamine derivatives. The patented process (US8513415B2) outlines a general method for preparing C-pyrazine-methylamines, which can be adapted for the imidazo[1,2-b]pyrazole system:
- Step (a): Preparation of a diaryl imine intermediate by condensation of a diphenylmethylamine with an aryl aldehyde
- Step (b): Reaction of the diaryl imine with a 2,3-dichloropyrazine in the presence of a base (e.g., potassium carbonate or cesium carbonate) to form a chloropyrazinyl-substituted imine
- Step (c): Hydrolysis of the imine under acidic conditions (e.g., HCl, trifluoroacetic acid) to yield the corresponding pyrazinylmethylamine
This process avoids the use of lacrymatory halomethyl pyrazine intermediates and is suitable for scale-up with overall yields around 50% or higher.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| (a) | Diphenylmethylamine + aryl aldehyde, THF or 1,4-dioxane solvent, room temp to 40 °C | Formation of diaryl imine intermediate |
| (b) | Diaryl imine + 2,3-dichloropyrazine, base (K2CO3 or Cs2CO3), THF solvent, 0–40 °C | Nucleophilic aromatic substitution to form chloropyrazinyl imine |
| (c) | Acidic hydrolysis (HCl, TFA, sulfuric acid), solvents like CH2Cl2, EtOAc, THF, toluene, 0–40 °C | Conversion of imine to pyrazinylmethylamine |
The reaction pressure is typically atmospheric but can be varied. Equimolar reactant ratios are preferred but can be adjusted for optimization.
Advantages and Challenges
- The described method provides a stable synthetic route avoiding hazardous intermediates.
- It is adaptable to various substituents on the pyrazine ring, allowing structural diversity.
- The process is scalable for industrial synthesis.
- Purification typically involves flash chromatography and recrystallization to achieve >95% purity.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| Imine formation | Diphenylmethylamine + aryl aldehyde, THF/1,4-dioxane, RT-40 °C | Diaryl imine intermediate | High, >90% |
| Nucleophilic substitution | Diaryl imine + 2,3-dichloropyrazine, base (K2CO3/Cs2CO3), THF, 0–40 °C | Chloropyrazinyl imine intermediate | Moderate to high |
| Hydrolysis to methylamine | Acid (HCl, TFA), solvents (CH2Cl2, EtOAc), 0–40 °C | This compound | Overall yield ~50% or higher |
Additional Notes on Selective Functionalization
- Selectivity in functionalization of the imidazo[1,2-b]pyrazole ring is critical and achieved via controlled metalation and electrophilic substitution.
- Use of organometallic reagents such as iPrMgCl·LiCl and CuCN·2LiCl complexes facilitates regioselective substitution.
- Reaction atmosphere and solvent purity are essential for reproducibility.
Chemical Reactions Analysis
(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Imidazole derivatives with various oxidation states.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that certain derivatives effectively induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. A recent investigation highlighted that imidazo[1,2-b]pyrazole derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Neuropharmacology
Cognitive Enhancement
Imidazo[1,2-b]pyrazole compounds have been studied for their neuropharmacological effects. Preliminary findings suggest that This compound may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of advanced polymers. Its unique chemical structure allows it to act as a building block for creating materials with enhanced thermal stability and mechanical properties. Recent studies have reported the successful incorporation of imidazo[1,2-b]pyrazole units into polymer matrices, leading to improved performance characteristics .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cognitive Enhancement | Modulates neurotransmitter systems |
Table 2: Material Properties of Polymers Incorporating Imidazo[1,2-b]pyrazole
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Standard Polymer | 250 | 50 | |
| Modified Polymer | 300 | 70 |
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2020) investigated the effects of an imidazo[1,2-b]pyrazole derivative on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuropharmacological Effects
Jones et al. (2021) explored the cognitive-enhancing effects of This compound in rodent models. The study found that administration improved performance in maze tests, suggesting enhanced memory retention.
Mechanism of Action
The mechanism by which (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary distinction among imidazo[1,2-b]pyrazole derivatives lies in their substituents, which influence molecular weight, polarity, and bioactivity. Below is a comparative analysis of key analogs:
Notes:
- Propargyl groups introduce alkyne functionality, which may enable click chemistry modifications for targeted drug delivery .
Biological Activity
The compound (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine , a derivative of the imidazo[1,2-b]pyrazole class, has garnered attention due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a five-membered heterocyclic ring with nitrogen atoms that contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds based on the imidazo[1,2-b]pyrazole scaffold. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer.
Key Findings:
- Cell Line Inhibition: Compounds similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 0.01 µM to 0.46 µM depending on structural modifications .
- Mechanism of Action: The mechanism involves disruption of microtubule assembly and induction of apoptosis through caspase activation . For instance, certain derivatives were shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM .
Anti-inflammatory Effects
In addition to anticancer properties, imidazo[1,2-b]pyrazole derivatives have been reported to exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Research Insights:
- Cytokine Inhibition: Studies suggest that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: It potentially binds to receptors involved in apoptosis signaling pathways.
Study 1: Antitumor Activity Evaluation
In a comparative study evaluating various imidazo[1,2-b]pyrazole derivatives against breast cancer cells:
- Compound Tested: this compound.
- Results: Showed a notable reduction in cell viability at concentrations above 5 µM, with an observed morphological change indicative of apoptosis .
Study 2: In Vivo Efficacy
In vivo studies conducted on murine models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests potential for therapeutic application in clinical settings.
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | |
| Anticancer IC50 | Ranges from 0.01 µM to 0.46 µM |
| Anti-inflammatory Effect | Inhibits TNF-alpha and IL-6 |
| Mechanism of Action | Microtubule destabilization; apoptosis induction |
Q & A
Q. Critical Conditions for Yield Optimization :
- Temperature control (60–80°C for alkylation).
- Solvent purity (anhydrous DMF to avoid side reactions).
- Stoichiometric ratios (1:1.2 for amine:alkylating agent to minimize byproducts).
Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure to confirm bond lengths/angles (e.g., mean C–C bond length: 0.005 Å, R factor: 0.044) .
- Spectroscopic techniques :
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 233.2) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: What strategies can resolve contradictions in reported biological activities of imidazo[1,2-b]pyrazole derivatives, such as varying antifungal efficacy across studies?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. methyl groups) and test against standardized fungal strains (e.g., Candida albicans ATCC 90028) .
- Dose-Response Analysis : Use IC₅₀ values to compare potency under consistent conditions (e.g., 48-hour incubation, RPMI-1640 media) .
- Mechanistic Profiling : Assess target binding (e.g., lanosterol demethylase inhibition via UV-Vis spectroscopy) to isolate mode-of-action differences .
Advanced: How can computational methods aid in predicting feasible synthetic pathways or optimizing existing routes?
Methodological Answer:
- Retrosynthetic Analysis : Tools like AI-powered synthesis planners (e.g., Reaxys/Pistachio databases) suggest routes based on known reactions of analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) .
- In Silico Reaction Optimization :
- DFT Calculations : Predict transition-state energetics for alkylation steps (e.g., ΔG‡ ~25 kcal/mol).
- Solvent Screening : COSMO-RS models to select solvents enhancing nucleophilicity (e.g., DMSO > DMF) .
- Machine Learning : Train models on reaction yields (e.g., 70–85% for similar methanamines) to recommend optimal catalysts (e.g., K₂CO₃ vs. NaH) .
Advanced: What are the predominant reactivity patterns of the imidazo[1,2-b]pyrazole core under various reaction conditions, and how do substituents influence these pathways?
Methodological Answer:
The core exhibits diverse reactivity:
- Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the methyl group to a carboxylate (e.g., ethyl → acetic acid derivative) .
- Reduction : NaBH₄ selectively reduces imine bonds without affecting the amine side chain .
- Electrophilic Substitution : Bromination at C-3 occurs in acetic acid, driven by the electron-rich imidazole ring .
Q. Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂) : Deactivate the core, slowing electrophilic attacks.
- Alkyl groups (e.g., -CH₃) : Enhance solubility in non-polar solvents, altering reaction kinetics .
Advanced: How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water, 3:1) to slow crystallization .
- Temperature Gradients : Gradual cooling from 60°C to 4°C over 48 hours .
- Seeding : Introduce microcrystals to control nucleation sites.
- Vapor Diffusion : Ether vapor diffusion into a saturated DCM solution yields prismatic crystals (0.2 × 0.2 × 0.1 mm³) .
Table 1: Comparative Synthesis Conditions for Imidazo[1,2-b]pyrazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
